molecular formula C13H22N2O2 B2771456 1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2310082-73-4

1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2771456
CAS No.: 2310082-73-4
M. Wt: 238.331
InChI Key: NQYRMBVMHYLGCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds involves complex procedures. A review article discusses the synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 395.46 . It is a white to beige powder that is soluble in DMSO at 2 mg/mL . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereospecific Synthesis of Pyrrolidines : Research demonstrates the enantiomerically pure synthesis of pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to sugar-derived enones. This method allows for precise control over the stereochemistry of the resulting pyrrolidines, which is crucial for their potential application in medicinal chemistry (Oliveira Udry et al., 2014).
  • Crystal Structure and Molecular Conformation : The investigation into the crystal structure of specific heterocyclic compounds reveals insights into their molecular conformation, essential for understanding their reactivity and potential applications in drug design (Kamala et al., 2008).

Applications in Drug Development

  • Antimicrobial and Antimycobacterial Activity : Compounds derived from nicotinic acid hydrazide show promising antimicrobial and antimycobacterial activities. Such activities highlight the potential for these compounds in developing treatments against various bacterial infections (R.V.Sidhaye et al., 2011).
  • Development of Precipitation-Resistant Formulations : Research on the formulation of poorly water-soluble compounds aims to increase their in vivo exposure, crucial for the successful development of new drugs (Burton et al., 2012).
  • Antimicrobial and Anticancer Agents : The synthesis of novel pyrazole derivatives explores their potential as antimicrobial and anticancer agents. Such studies are pivotal for identifying new therapeutic options (Hafez et al., 2016).

Advanced Synthetic Techniques

  • Iodine-Catalyzed Synthesis : An innovative, green method for synthesizing 3-pyrrole-substituted 2-azetidinones using iodine catalysis under microwave irradiation showcases advances in synthetic efficiency and sustainability (Bandyopadhyay et al., 2012).

Properties

IUPAC Name

oxan-4-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-3-7-17-8-4-11)15-9-12(10-15)14-5-1-2-6-14/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYRMBVMHYLGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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